Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a fluoropyrimidine moiety, and an ester functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the fluoropyrimidine derivative. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with a suitable nucleophile to introduce the pyrrolidine ring . The resulting intermediate is then reacted with ethyl 4-oxobutanoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It serves as a tool for studying biological processes, particularly those involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Uniqueness
Properties
IUPAC Name |
ethyl 4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4/c1-2-21-13(20)4-3-12(19)18-6-5-11(9-18)22-14-16-7-10(15)8-17-14/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSLIBLWSDAPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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